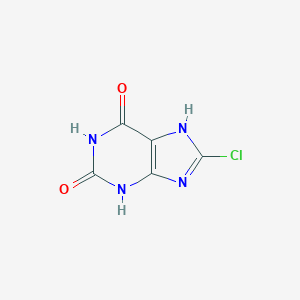

8-Chloroxanthine

Overview

Description

8-Chloroxanthine, also known as 8-chloro-1,3-dihydro-1,3,8-trihydroxy-2H-benzo[b]pyran-2-one, is a naturally occurring xanthine alkaloid. It is a derivative of caffeine and is found in a variety of plants, including coffee, tea, and cocoa. Xanthine alkaloids are known for their stimulant effects, but this compound has a variety of other biochemical and physiological effects.

Scientific Research Applications

Oncogenic Potential : Stöhrer and Brown (1970) identified 8-chloroxanthine as a metabolite of the chemical oncogen 3-hydroxyxanthine, suggesting it may be derived from a reactive intermediate considered a proximate oncogen (Stöhrer & Brown, 1970).

Medicinal Applications : Ivanchenko et al. (2018) discussed xanthine derivatives as medicinal drugs with applications in treating asthma, bronchitis, chronic obstructive pulmonary disease, and more. They synthesized 8-thioderivatives of 1-benzyltheobromine and investigated their biological activities, including antioxidant properties (Ivanchenko et al., 2018).

Synthesis of Biologically Active Compounds : Romanenko et al. (1984) explored the synthesis of β-(3-methyl-7-xanthinyl)propionic acid derivatives based on 3-methyl-8-chloroxanthine, aiming to create new biologically active compounds (Romanenko et al., 1984).

Isoenzyme Selective Inhibitors Development : Arch et al. (1996) studied structural modifications of xanthines, including this compound, to develop selective inhibitors of the PDE 4 isoenzyme, showing promise in biomedical applications (Arch et al., 1996).

Anticancer Drug Analysis : Cummings et al. (1994) provided pharmaceutical analysis of 8-Chloroadenosine 3',5'-monophosphate, which undergoes metabolism to this compound among other compounds. This study was crucial in the context of 8-Cl-cAMP's use as an anticancer drug (Cummings et al., 1994).

Radiosensitizing Effect : Volchkov and Mikhailova (1984) found that 8-azahypoxanthine, closely related to this compound, has a radiosensitizing effect on hematopoietic stem and leukemic cells, suggesting potential applications in radiation therapy (Volchkov & Mikhailova, 1984).

Quadruplex Nucleobases Applications : Novotný et al. (2014) investigated the design of artificial building blocks derived from xanthine, including this compound, for use in biological and biomaterial applications, especially focusing on guanine DNA quadruplexes (Novotný et al., 2014).

Flavoprotein Interaction : Schopfer et al. (1981) studied the interactions of 8-chloroflavins and 8-mercaptoflavins, related to this compound, with various flavoproteins, shedding light on the orientation of protein-bound flavins relative to solvent (Schopfer et al., 1981).

Mechanism of Action

Target of Action

8-Chloroxanthine, also known as 1,3-dimethyl-8-chloroxanthine, primarily targets the adenosine receptors . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer — as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) — as well as in signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

This compound acts as an antagonist to the adenosine receptors . It blocks the adenosine receptor, which leads to a decrease in neuronal firing . This blockade results in excitation, causing various physiological effects similar to caffeine .

Biochemical Pathways

The compound is part of the xanthine chemical class and originates from the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine

Result of Action

The blockade of adenosine receptors by this compound results in a number of effects, including nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily attributed to the compound’s ability to decrease neuronal firing, leading to excitation .

Biochemical Analysis

Biochemical Properties

8-Chloroxanthine interacts with various enzymes and proteins. It originates from the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . The nature of these interactions involves the replacement of a hydrogen atom in position 8 with a chlorine atom .

Cellular Effects

The cellular effects of this compound are similar to those of caffeine. It is used in combination with diphenhydramine in the antiemetic dimenhydrinate (Dramamine). Diphenhydramine reduces nausea but causes drowsiness, and the stimulant properties of this compound help reduce that side effect .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to block the adenosine receptor, causing excitation . This is similar to the mechanism of action of caffeine. Despite being classified as a xanthine stimulant, this compound does not appear to cross the blood-brain barrier well .

Temporal Effects in Laboratory Settings

It is known that the effects of xanthine derivatives can vary over time, ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

It is known that despite being classified as a xanthine stimulant, this compound generally does not produce any locomotor activity above control in mice .

Metabolic Pathways

This compound is involved in the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . It is a potential metabolite of 8-chloro cAMP and other 8-chloroadenine containing structures .

Transport and Distribution

It is known that xanthine derivatives are generally distributed throughout the body tissues and fluids .

Subcellular Localization

It is known that xanthine derivatives can be found in most body tissues and fluids .

properties

IUPAC Name |

8-chloro-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPCWWUKRLUQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929020 | |

| Record name | 8-Chloro-9H-purine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.167 mg/mL at 20 °C | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

13548-68-0 | |

| Record name | 8-Chloro-3,9-dihydro-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13548-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-CHLOROXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chloro-9H-purine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

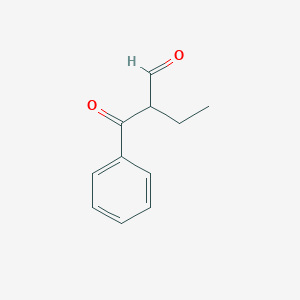

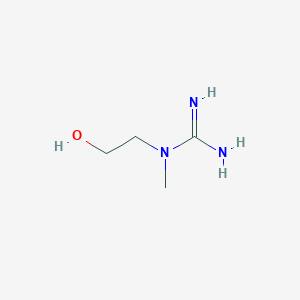

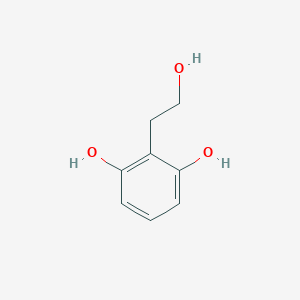

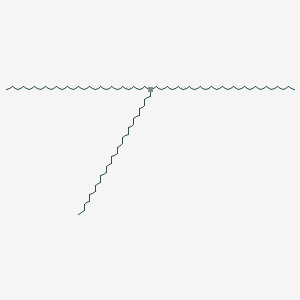

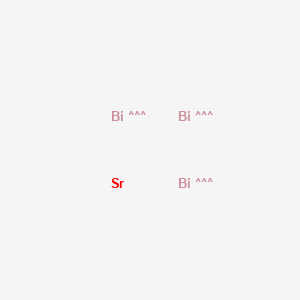

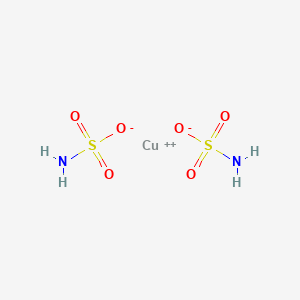

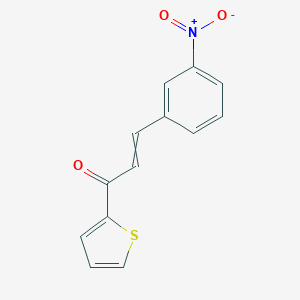

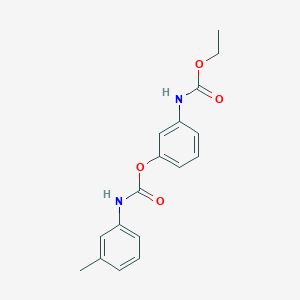

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)